

# Preclinical studies and in vitro activity of AA 193

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Compound of Interest		
Compound Name:	AA 193	
Cat. No.:	B10782562	Get Quote

It has come to our attention that the designation "**AA 193**" may refer to two distinct investigational compounds with different therapeutic applications. To provide you with an accurate and relevant in-depth technical guide, please clarify which of the following compounds is the subject of your request:

- AA-193: A uricosuric agent investigated for its potential to increase uric acid excretion, relevant in the context of conditions like gout.
- AMG 193: An MTA-cooperative PRMT5 inhibitor studied for its anti-tumor activity in cancers with MTAP deletion.

The following is a preliminary overview of the preclinical and in vitro data available for both compounds based on initial research.

# **Compound 1: AA-193 (Uricosuric Agent)**

Overview: AA-193 is identified as a novel uricosuric agent, meaning it promotes the excretion of uric acid from the body.[1] Preclinical studies have focused on its activity in various animal models and compared its efficacy to other established uricosuric drugs.

In Vitro Activity: Detailed in vitro activity data for AA-193, such as IC50 values or specific transporter interactions, is not readily available in the initial search results. The primary focus of the available literature is on its in vivo effects.

## **Preclinical Studies:**



Animal Models: Preclinical evaluations of AA-193 were conducted in rats, mice, and cebus monkeys.[1]

### **Key Findings:**

- In rats, AA-193 was found to be the most potent uricosuric agent tested, increasing urate excretion more effectively than probenecid and tienilic acid.[1]
- In mice, where the renal transport of urate is considered similar to humans, AA-193 enhanced urate excretion in a dose-dependent manner.[1]
- In cebus monkeys, the uricosuric and hypouricemic effects of AA-193 were more potent than those of probenecid and comparable to tienilic acid, but less potent than benzbromarone.[1]

Mechanism of Action: The preclinical data suggests that AA-193 acts as a uricosuric agent by specifically controlling the renal reabsorption of filtered urate.[1]

# Compound 2: AMG 193 (MTA-Cooperative PRMT5 Inhibitor)

Overview: AMG 193 is a clinical-stage, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[2][3] It is being investigated as a targeted therapy for cancers that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3]

## In Vitro Activity:

Biochemical and Cellular Potency: AMG 193 demonstrates potent biochemical and cellular activity specifically in MTAP-deleted cancer cells across various lineages.[2][3] This preferential activity is due to its mechanism of binding to PRMT5 in the presence of methylthioadenosine (MTA), which accumulates in MTAP-deleted cells.[2]

Mechanism of Action: In vitro studies have elucidated the following mechanism of action for AMG 193 in MTAP-deleted cells:

 PRMT5 Inhibition: AMG 193 preferentially binds to the PRMT5-MTA complex, inhibiting its methyltransferase activity.[2]



- Induction of DNA Damage: Inhibition of PRMT5 by AMG 193 leads to DNA damage.[2][3]
- Cell Cycle Arrest: The compound induces cell cycle arrest, contributing to its anti-proliferative effects.[2][3]
- Aberrant mRNA Splicing: AMG 193 causes aberrant alternative mRNA splicing in cancer cells.[2][3]

Synergistic Effects: In vitro studies have shown that AMG 193 acts synergistically with chemotherapies and targeted agents like the KRAS G12C inhibitor sotorasib.[2][3]

## **Preclinical Studies:**

Xenograft Models: AMG 193 has been evaluated in human cell line and patient-derived xenograft models.[2][3]

## Key Findings:

- Antitumor Activity: The compound induces robust antitumor activity in preclinical models of MTAP-deleted tumors.[2][3]
- Tolerability: AMG 193 is reported to be well-tolerated in these models, with no significant impact on normal hematopoietic cell lineages.[2][3]

Clinical Development: AMG 193 is currently in clinical development, with ongoing phase 1/2 studies in patients with advanced solid tumors harboring MTAP deletion.[2][3] Promising clinical activity, including confirmed partial responses, has been observed.[2][3]

To proceed with generating the in-depth technical guide as per your original request, including detailed data tables, experimental protocols, and signaling pathway diagrams, please specify whether your interest lies in AA-193 (uricosuric agent) or AMG 193 (PRMT5 inhibitor). The availability of detailed technical information is significantly greater for AMG 193.

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## References

- 1. The activity of AA-193, a new uricosuric agent, in animals PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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